molecular formula C12H17BFNO2 B590816 2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1220696-61-6

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B590816
CAS RN: 1220696-61-6
M. Wt: 237.081
InChI Key: IARHJHRCUQVIEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the fluoromethyl and tetramethyl-1,3,2-dioxaborolane groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring is planar, and the fluoromethyl and tetramethyl-1,3,2-dioxaborolane groups would be attached to this ring. The exact three-dimensional structure would depend on the specific orientations of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the fluoromethyl group can undergo nucleophilic substitution reactions. The tetramethyl-1,3,2-dioxaborolane group can participate in boronate ester formation and subsequent cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Crystallographic and Conformational Analysis

Research on compounds similar to 2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, involves crystallographic and conformational analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is employed for molecular structure calculations and the analysis of molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).

Structural and Reactivity Studies

The structure of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been compared with its regioisomer to understand structural differences, such as the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Ab initio calculations based on HOMO and LUMO have been conducted to explain variations in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Application in Fluoride Shuttle Batteries

Boron-based compounds, including derivatives of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are used as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries (FSBs). Their structural variations, like the presence of pyridine or aniline, influence the Lewis acidity of borate and impact the battery's performance in terms of fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Synthesis and Characterization in Organic Chemistry

Compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole are used as raw substitute materials in organic synthesis. These compounds are characterized using spectroscopies and X-ray diffraction. DFT calculations are performed for structural determination (Liao et al., 2022).

Fluorescence Probes for Detection

Boronate ester fluorescence probes incorporating elements similar to 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl have been synthesized for detecting hydrogen peroxide (H2O2). These probes show specific fluorescence responses owing to the boronate ester functionality, indicating their potential in sensitive detection applications (Lampard et al., 2018).

Enhanced Sensing Performance

The introduction of functional groups to boron esters, akin to 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, has been explored to enhance the sensing performance of hydrogen peroxide vapor. Such modifications lead to faster reaction times and lower detection limits, demonstrating the applicability of these compounds in explosive detection and other sensitive monitoring tasks (Fu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

2-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARHJHRCUQVIEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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